XLR11 Degradant XLR11 Degradant XLR11 is a synthetic cannabinoid (CB) which contains a tetramethylcyclopropyl group. In many synthetic CBs, this group serves to increase the affinity of the compound for the peripheral CB2 receptor. XLR11 degradant is a common impurity observed during GC-MS analysis of samples containing XLR11. The opened ring of the degradant is presumed to be produced during heating of XLR11. This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of XLR11. This pattern is consistent with McLafferty rearrangement of the degradant which does not occur with the parent compound.
Brand Name: Vulcanchem
CAS No.: 1616469-09-0
VCID: VC0032175
InChI: InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3
SMILES: CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Molecular Formula: C21H28FNO
Molecular Weight: 329.5 g/mol

XLR11 Degradant

CAS No.: 1616469-09-0

Cat. No.: VC0032175

Molecular Formula: C21H28FNO

Molecular Weight: 329.5 g/mol

* For research use only. Not for human or veterinary use.

XLR11 Degradant - 1616469-09-0

Specification

Description XLR11 is a synthetic cannabinoid (CB) which contains a tetramethylcyclopropyl group. In many synthetic CBs, this group serves to increase the affinity of the compound for the peripheral CB2 receptor. XLR11 degradant is a common impurity observed during GC-MS analysis of samples containing XLR11. The opened ring of the degradant is presumed to be produced during heating of XLR11. This structure gives rise to a prominent fragment ion that is 15 amu greater than the base peak of XLR11. This pattern is consistent with McLafferty rearrangement of the degradant which does not occur with the parent compound.
CAS No. 1616469-09-0
Molecular Formula C21H28FNO
Molecular Weight 329.5 g/mol
IUPAC Name 1-[1-(5-fluoropentyl)indol-3-yl]-3,3,4-trimethylpent-4-en-1-one
Standard InChI InChI=1S/C21H28FNO/c1-16(2)21(3,4)14-20(24)18-15-23(13-9-5-8-12-22)19-11-7-6-10-17(18)19/h6-7,10-11,15H,1,5,8-9,12-14H2,2-4H3
Standard InChI Key BEZVSTOQIZTNCK-UHFFFAOYSA-N
SMILES CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Canonical SMILES CC(=C)C(C)(C)CC(=O)C1=CN(C2=CC=CC=C21)CCCCCF
Appearance Assay:≥98%A solution in methanol

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